2-(3-Methylphenyl)propanenitrile
Description
2-(3-Methylphenyl)propanenitrile (CAS 75920-44-4) is an organic nitrile with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Its structure consists of a propanenitrile chain (CH₂-C≡N) attached to a 3-methylphenyl group. The compound is characterized by its nitrile functional group, which confers reactivity in synthetic chemistry, particularly in nucleophilic additions and polymerizations . Key identifiers include the InChIKey RMGYNPBCMHKZCJ-UHFFFAOYSA-N and SMILES string N#CC(C)C1C=CC=C(C)C=1 .
Properties
IUPAC Name |
2-(3-methylphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYNPBCMHKZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of 3-methylbenzyl chloride with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl bromide with sodium cyanide in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Sodium cyanide in dimethyl sulfoxide is used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 3-methylphenylpropanoic acid.
Reduction: 3-methylphenylpropanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylphenyl)propanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with nitrile functionalities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)propanenitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-Methylphenyl)propanenitrile, highlighting differences in substituents, molecular weight, and applications:
Key Comparisons :
Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile increases molecular weight and introduces a ketone moiety, enhancing electrophilicity for further reactions (e.g., forming amides or alcohols) . The methoxy group in 2-(3-Methoxyphenyl)propanenitrile improves solubility in polar solvents due to its electron-donating nature, making it advantageous in drug formulations .
Synthetic Routes :
- This compound may be synthesized via hydrocyanation of vinyl ethers using HCl and TMSCN, as described in for analogous nitriles .
- 2-(3-Benzoylphenyl)propionitrile likely involves Friedel-Crafts acylation followed by nitrile introduction, a common pathway for aromatic ketones .
Applications :
- The benzoyl derivative is explicitly linked to Ketoprofen synthesis as an impurity, underscoring its role in quality control during drug manufacturing .
- Methoxy-substituted nitriles are often employed to modulate pharmacokinetic properties (e.g., bioavailability) in medicinal chemistry .
Physical and Chemical Properties
| Property | This compound | 2-(3-Benzoylphenyl)propionitrile | 2-(3-Methoxyphenyl)propanenitrile |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Density | Not reported | Not reported | Not reported |
| Solubility | Likely hydrophobic | Moderately polar (benzoyl group) | Polar (methoxy group) |
| Reactivity | Nucleophilic nitrile | Electrophilic ketone | Electron-rich aromatic ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
